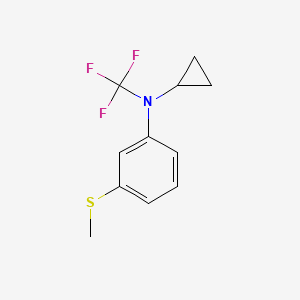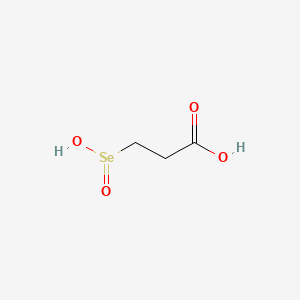
4-Methyl-1-(6-phenyl-3-pyridazinyl)-homopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(6-phenyl-3-pyridazinyl)-homopiperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a phenyl-pyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(6-phenyl-3-pyridazinyl)-homopiperazine typically involves multiple steps, starting with the preparation of the pyridazine ring followed by the introduction of the phenyl group and the piperazine moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl group via electrophilic aromatic substitution.
N-Alkylation: Alkylation of the piperazine ring with methyl groups under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(6-phenyl-3-pyridazinyl)-homopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but typically involve the use of strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methyl-1-(6-phenyl-3-pyridazinyl)-homopiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(6-phenyl-3-pyridazinyl)-homopiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylethyl)piperazine: Similar structure but lacks the pyridazine ring.
4-Methylpiperazine: Contains the piperazine ring with a methyl group but no phenyl-pyridazinyl moiety.
6-Phenylpyridazine: Contains the phenyl-pyridazinyl moiety but lacks the piperazine ring.
Uniqueness
4-Methyl-1-(6-phenyl-3-pyridazinyl)-homopiperazine is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
223796-06-3 |
|---|---|
Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
1-methyl-4-(6-phenylpyridazin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C16H20N4/c1-19-10-5-11-20(13-12-19)16-9-8-15(17-18-16)14-6-3-2-4-7-14/h2-4,6-9H,5,10-13H2,1H3 |
InChI Key |
QCOXJKGLAFICNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Tris{2-[2-(2-butoxyethoxy)ethoxy]ethyl} borate](/img/structure/B13955707.png)






